molecular formula C7H4F3LiO2S B6181337 lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate CAS No. 2639454-12-7

lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate

Cat. No. B6181337
CAS RN: 2639454-12-7
M. Wt: 216.1
InChI Key:
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Description

Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate, also known as LiDFMS, is an organosulfur compound used in various applications in both scientific research and industry. It is a white solid with a melting point of 84-86°C. LiDFMS is an important intermediate for the synthesis of various organic compounds, and is used in a variety of applications such as drug synthesis and catalysis.

Scientific Research Applications

Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a ligand in coordination chemistry. lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is also used in the synthesis of drugs, such as antipsychotics, anxiolytics, and anticonvulsants. In addition, lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is used in the synthesis of organic materials, such as polymers, dyes, and pigments.

Mechanism of Action

Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate acts as a Lewis acid, forming a complex with the sulfur atom of the DFMSF. This complex then undergoes a nucleophilic substitution reaction, resulting in the formation of lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate. The reaction is reversible, and the product can be recycled for further use.
Biochemical and Physiological Effects
lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate has been studied for its potential biochemical and physiological effects. Studies have shown that lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is non-toxic and non-irritating, and has no significant effects on the human body. It has also been shown to have no mutagenic or carcinogenic effects.

Advantages and Limitations for Lab Experiments

The main advantage of using lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate in lab experiments is its high reactivity and selectivity. It is also relatively easy to synthesize and purify. However, lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is sensitive to air and moisture, and must be stored in an inert atmosphere. Additionally, it is expensive and difficult to obtain in large quantities.

Future Directions

The potential applications for lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate are numerous and varied. It has been shown to be an effective catalyst for a variety of organic reactions, and could be used in the synthesis of new drugs and materials. Additionally, lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate could be used in the synthesis of polymers, dyes, and pigments. Furthermore, lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate could be used in the development of new catalysts and ligands for coordination chemistry. Finally, lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate could be used in the development of new catalysts for organic reactions.

Synthesis Methods

Lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate is synthesized from the reaction of lithium diisopropylamide (LDA) with 2-(difluoromethyl)benzenesulfonyl fluoride (DFMSF). The reaction takes place in an inert atmosphere in a sealed vessel. The reaction is carried out at a temperature of -78°C and a pressure of 1.2 bar. The reaction is complete within a few hours, and the product is purified by recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate involves the reaction of 2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride with lithium sulfinate.", "Starting Materials": [ "2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride", "Lithium sulfinate" ], "Reaction": [ "Add 2-(difluoromethyl)-5-fluorobenzenesulfonyl chloride to a flask containing anhydrous ether.", "Add lithium sulfinate to the flask and stir the mixture for several hours at room temperature.", "Filter the resulting precipitate and wash it with ether.", "Dry the product under vacuum to obtain lithium(1+) 2-(difluoromethyl)-5-fluorobenzene-1-sulfinate." ] }

CAS RN

2639454-12-7

Molecular Formula

C7H4F3LiO2S

Molecular Weight

216.1

Purity

95

Origin of Product

United States

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